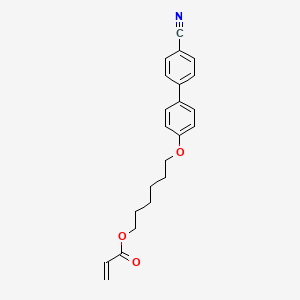

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Descripción general

Descripción

6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate: is an organic compound with the chemical formula C22H23NO3 . It is known for its applications in the chemical industry, particularly as a monomer or crosslinking agent in the production of high-performance polymers, coatings, and adhesives. This compound is characterized by its white to almost white powder or crystalline form and is soluble in organic solvents such as acetone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is typically synthesized through an esterification reaction. One common method involves reacting 4-cyanobiphenyl formate with hexanediol in the presence of an acid catalyst, followed by a reaction with acrylic acid to produce the target compound . Another method includes the reaction of 4-(hexyloxy bromide)-4’-cyanobiphenyl with acrylic acid and KHCO3 in DMF (dimethylformamide) as the solvent, heated for 12 hours .

Industrial Production Methods: In industrial settings, the production of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate often involves large-scale esterification processes, utilizing similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Polymerization

The acrylate group undergoes radical polymerization , forming linear or crosslinked polymers. This reaction is critical for creating LCEs and photoresponsive materials.

Key Findings:

-

PET-RAFT Polymerization : Photoinduced electron/energy transfer reversible addition–fragmentation chain transfer (PET-RAFT) enables controlled polymerization. FTIR spectroscopy confirms the disappearance of the acrylate C=C peak at 1636 cm⁻¹ after 15 minutes of UV irradiation, indicating >95% conversion .

-

Thermal Initiation : Traditional thermal initiators like azobisisobutyronitrile (AIBN) at 60–80°C also drive polymerization, producing polymers with tailored molecular weights .

Polymerization Conditions

| Parameter | PET-RAFT | Thermal Initiation |

|---|---|---|

| Initiator | Eosin Y/TPO | AIBN |

| Temperature | RT (UV light) | 60–80°C |

| Time | 15–30 min | 4–8 hours |

| Monomer Conversion | >95% | 85–90% |

Crosslinking Reactions

Crosslinking enhances mechanical stability in LCEs. The compound reacts with diacrylates (e.g., 1,6-hexanediol diacrylate ) to form 3D networks.

Crosslinking Parameters

| Crosslinker | Concentration (mol%) | Crosslink Density (mol/cm³) |

|---|---|---|

| 1,6-Hexanediol diacrylate | 10% | ~10⁻⁵ |

-

Mechanical Properties : Crosslinked LCEs exhibit 30–45% strain changes during the nematic-isotropic phase transition, with Young’s modulus adjustments dependent on crosslink density .

-

Dynamic Response : Shear modulus measurements show minimal viscoelastic loss (<5%) below 10 Hz, confirming elastic dominance .

Acrylate Group:

-

Undergoes Michael addition with thiols under basic conditions.

-

Participates in Diels-Alder reactions with dienes at elevated temperatures.

Cyano Group:

-

Hydrolysis : Forms carboxylic acids under strong acidic/basic conditions (e.g., H2SO4/NaOH).

-

Nucleophilic Substitution : Reacts with amines (e.g., ethylenediamine) to form nitriles or amides.

Aplicaciones Científicas De Investigación

Liquid Crystal Elastomers (LCEs)

One of the primary applications of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is in the synthesis of liquid crystal elastomers. LCEs are known for their unique ability to undergo large deformations in response to external stimuli such as temperature or electric fields.

Case Study: Auxetic Behavior in LCEs

Research has demonstrated that incorporating A6OCB into LCE formulations can introduce auxetic behavior, meaning these materials can exhibit a negative Poisson's ratio under strain. This property is advantageous for applications requiring materials that expand laterally when stretched, enhancing their flexibility and mechanical performance .

Polymer Modifications

A6OCB is commonly used as a monomer in the synthesis of polyacrylate compounds. These polymers are characterized by:

- Good light resistance

- High gloss

- Adhesive properties

They are utilized in various industries, including cosmetics (e.g., nail polishes), coatings, and adhesives due to their transparency and elasticity .

Biomedical Applications

Emerging research indicates that A6OCB may serve as a component in biomedical applications, particularly as a part of drug delivery systems or as an enzyme inhibitor. Its compatibility with biological systems and ability to form stable polymers make it a candidate for further exploration in this field .

Reactive Mesogens

A6OCB is classified as a reactive mesogen, which means it can be used to create thermosetting materials that exhibit liquid crystalline properties. This application is particularly relevant in the production of high-performance materials for optical devices and sensors .

Comparative Analysis of Applications

| Application Type | Key Properties | Benefits | Example Use Cases |

|---|---|---|---|

| Liquid Crystal Elastomers | Auxetic behavior, flexibility | Large deformation capabilities | Soft robotics, actuators |

| Polymer Modifications | Light resistance, adhesive properties | Versatile applications | Coatings, adhesives |

| Biomedical Applications | Biocompatibility | Potential for drug delivery | Medical devices |

| Reactive Mesogens | Thermosetting properties | High-performance optical materials | Sensors, displays |

Mecanismo De Acción

The mechanism of action of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate primarily involves its ability to undergo polymerization and crosslinking reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical properties and thermal stability of the resulting materials .

Comparación Con Compuestos Similares

- 4’-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile

- 4’-Hexyloxy-4-cyanobiphenyl

- 4-Cyano-4’-hexyloxybiphenyl

Comparison: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is unique due to its specific combination of a biphenyl core with an acrylate functional group. This structure imparts both rigidity and reactivity, making it suitable for applications requiring high-performance materials. In contrast, similar compounds may lack the acrylate group, limiting their use in polymerization and crosslinking reactions .

Actividad Biológica

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, often referred to as LC6, is a compound of interest in the fields of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to a biphenyl moiety, linked to a hexyl chain and an acrylate functional group. This structure contributes to its liquid crystalline properties, making it suitable for various applications in materials science and drug delivery systems.

Synthesis

The synthesis of LC6 typically involves polymerization techniques that allow for the formation of block copolymers. For instance, studies have shown that LC6 can be synthesized through methods involving liquid-crystalline monomers combined with other polymers such as styrene or cyclohexene oxide .

Antimicrobial Properties

Research has indicated that compounds similar to LC6 exhibit antimicrobial properties. For example, studies on related acrylates have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on LC6 have indicated low cytotoxicity levels in vitro, making it a candidate for further development in therapeutic applications .

Liquid Crystalline Behavior

The liquid crystalline nature of LC6 enhances its potential as a drug delivery system. The phase transitions of LC6 have been studied using photon transmission techniques, revealing significant insights into its ordering and stability under varying conditions . This behavior can be leveraged for controlled drug release applications.

Case Studies

- Drug Delivery Systems :

- Polymer Blends :

Table 1: Biological Activity Overview of this compound

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Low cytotoxicity in vitro | |

| Drug Delivery Efficacy | Enhanced solubility profiles |

Table 2: Synthesis Methods for this compound

Propiedades

IUPAC Name |

6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHSOWSFSFGPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100653-74-5 | |

| Record name | 2-Propenoic acid, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100653-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89823-23-4 | |

| Record name | 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.